3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S989223
CAS No.
1190320-09-2
M.F
C7H4BrFN2
M. Wt
215.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

CAS Number

1190320-09-2

Product Name

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

InChI

InChI=1S/C7H4BrFN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H

InChI Key

LAPYNKHCPHWRGU-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=CC(=C2N1)F)Br

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)Br

3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190320-09-2) is a highly functionalized 5-azaindole building block widely procured for the synthesis of kinase inhibitors, STING modulators, and other targeted therapeutics [1]. The azaindole core serves as a bioisostere for indole, offering improved aqueous solubility and distinct hydrogen-bonding capabilities. This specific compound features two critical pre-installed modifications: a bromine atom at the C3 position, which acts as a ready-made handle for palladium-catalyzed cross-coupling reactions, and a fluorine atom at the C7 position, which modulates the physicochemical properties of the pyridine ring. Procuring this exact bifunctional scaffold allows medicinal chemists to bypass multi-step core functionalization and directly access late-stage diversification workflows [2].

Procurement Fit

Orthogonal C3–Br (cross-coupling) and C7–F (SNAr) handles for sequential diversification
Dual-halogen pyrrolo[3,2-c]pyridine scaffold fits kinase inhibitor and fragment-based synthesis
Bromine anomalous signal supports crystallographic binding-mode determination

Substituting this compound with the baseline 1H-pyrrolo[3,2-c]pyridine or its unfluorinated analog (3-bromo-1H-pyrrolo[3,2-c]pyridine) fundamentally alters both the synthetic trajectory and the pharmacological profile of the resulting library. While brominating an azaindole in-house using NBS is synthetically feasible, doing so on a heavily functionalized intermediate often yields inseparable regioisomers or over-brominated byproducts, reducing overall throughput [1]. Furthermore, omitting the 7-fluoro substituent removes a critical metabolic block and alters the pKa of the N5 pyridine nitrogen. This pKa shift can drastically increase hERG channel liability and reduce membrane permeability in the final active pharmaceutical ingredients (APIs). Consequently, substituting this specific fluorinated, pre-brominated scaffold compromises both process efficiency and the lead-like properties of downstream drug candidates [2].

Mismatch Risk

Target Dual orthogonal sites: C3–Br + C7–F
Mono-halogenated analog Provides only one reactive handle, limiting sequential diversification and may increase synthetic steps.
Target C7-fluorine modulates lipophilicity and electronic profile
Regioisomer (C6-fluoro) Alters ring electronics and may shift cross-coupling yields and binding poses, not a drop-in replacement.

Direct Access to C3-Diversification via Pre-Installed Bromine

The presence of the C3-bromine provides an immediate, high-yielding handle for Suzuki, Heck, and Sonogashira couplings. Attempting to brominate 7-fluoro-1H-pyrrolo[3,2-c]pyridine in-house typically requires NBS in DMF or DCM. While C3 is the most reactive site, the electron-withdrawing 7-fluoro group deactivates the core slightly compared to the unfluorinated analog, often necessitating harsher conditions or longer reaction times that can degrade sensitive substrates [1]. Procuring the pre-brominated scaffold eliminates this step, typically improving the overall library synthesis yield by 15-25% and removing the need for chromatographic separation of unreacted starting material or dibrominated impurities.

Evidence DimensionSynthetic steps to C3-functionalized product
Target Compound Data1 step (direct cross-coupling)
Comparator Or Baseline7-fluoro-1H-pyrrolo[3,2-c]pyridine (requires in-house bromination)
Quantified DifferenceEliminates 1 synthetic step and an associated 15-25% yield loss
ConditionsStandard library synthesis workflows

Procuring the pre-brominated building block accelerates hit-to-lead timelines by streamlining direct late-stage functionalization.

Orthogonal Reactivity
Class-level
2 orthogonal sites (C3–Br, C7–F) vs. 1 site in mono-halogenated comparators; reported 2× diversification capacity
Supports sequential derivatisation in library synthesis
Pd-catalysed selectivity: –Br reactive, –F inert under standard conditions

Attenuation of Pyridine Basicity to Mitigate Off-Target Toxicity

In medicinal chemistry, the basicity of the pyridine nitrogen in 5-azaindoles can lead to unwanted binding to the hERG potassium channel, a major cardiovascular liability. The introduction of a fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the N5 nitrogen [1]. Class-wide data on fluorinated azaindoles indicates that a fluorine adjacent or meta to the pyridine nitrogen typically reduces the basic pKa by 1.5 to 2.5 units compared to the unfluorinated baseline. This reduction in basicity correlates directly with decreased hERG inhibition and improved lipophilic ligand efficiency (LLE) in downstream drug candidates.

Evidence DimensionPyridine nitrogen pKa reduction
Target Compound DataReduced basicity (estimated pKa shift of -1.5 to -2.5 units)
Comparator Or Baseline3-bromo-1H-pyrrolo[3,2-c]pyridine (unfluorinated)
Quantified Difference1.5 to 2.5 unit reduction in pKa
ConditionsPhysiological pH (7.4)

Selecting the 7-fluoro analog proactively addresses cardiovascular toxicity risks early in the drug design process.

Lipophilicity (computed)
Context-dependent
LogP 1.46–2.46 with C7–F; fluorine reduces LogP by ~0.3–0.5 units vs. non-fluorinated analog
May reduce need for polarity modifications in CNS lead optimisation
Computed values; no experimental octanol–water partition data available

Metabolic Blocking at the C7 Position

The C7 position of the 5-azaindole core is a known metabolic soft spot, susceptible to cytochrome P450-mediated oxidation which leads to rapid clearance of the pharmacophore. By procuring the 7-fluoro derivative, this metabolic liability is effectively blocked. The carbon-fluorine bond is significantly stronger (approx. 116 kcal/mol) than the carbon-hydrogen bond, resisting oxidative cleavage [1]. Comparative pharmacokinetic studies on azaindole-based kinase inhibitors show that fluorine substitution at metabolic hotspots can increase the in vivo half-life (t1/2) and reduce intrinsic clearance (CLint) by up to 2- to 3-fold compared to their unfluorinated counterparts.

Evidence DimensionResistance to C7 oxidation
Target Compound DataMetabolically blocked at C7
Comparator Or Baseline3-bromo-1H-pyrrolo[3,2-c]pyridine (unfluorinated)
Quantified DifferenceUp to 2-3x reduction in intrinsic clearance (CLint) for downstream APIs
ConditionsIn vitro human liver microsome (HLM) assays

Utilizing the 7-fluoro scaffold improves the pharmacokinetic profile and survivability of the resulting compounds in biological systems.

Procurement Specification
Head-to-head
Purity 95–98% across 7+ independent suppliers; ~10× unit cost vs. non-fluorinated bromo-analog (USD 696/g vs. 67/g)
Multi-supplier sourcing; higher cost may be offset by step-saving synthetic value
Pricing as of 2025–2026; HazMat shipping fees apply
Fragment Library Fit
Reported
MW 215 Da, 11 heavy atoms; Br anomalous f'' = 2.46 e⁻ (Cu Kα) – ~3.5× stronger than Cl
Supports fragment elaboration with experimental phasing
Anomalous signal enables unambiguous binding pose confirmation
Physical Handling
Head-to-head
Boiling point 341.4 °C (pred.); HazMat shipping classification applies
Logistics cost impact; cold-chain storage advised
Predicted value; shipping surcharge may add 15–30% to landed cost

Synthesis of Highly Selective Kinase Inhibitors

Due to the azaindole's ability to act as a hinge-binding motif in the ATP-binding pocket of kinases, this compound is an ideal starting material for developing selective kinase inhibitors (e.g., TYK2 or JAK family)[1]. The 7-fluoro group helps tune the electronic properties of the hinge-binding face, while the 3-bromo group allows for the rapid installation of selectivity-determining appendages projecting out of the pocket.

Development of STING Pathway Modulators

The functionalized 5-azaindole core is increasingly utilized in the design of STING (Stimulator of Interferon Genes) modulators for immuno-oncology [2]. The pre-installed halogens allow for orthogonal functionalization, enabling the precise spatial arrangement required to engage the STING dimer interface effectively, while the fluorine improves the overall oral bioavailability of the final immunotherapeutics.

High-Throughput Library Generation via Palladium Catalysis

For core medicinal chemistry facilities, this compound serves as a premium anchor for combinatorial library synthesis. The reliable reactivity of the C3-bromide in Suzuki and Buchwald-Hartwig couplings ensures high-fidelity automated synthesis, reducing the need for manual purification and accelerating the screening of novel chemical space [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C3–Br/C7–F reactivity for two-step sequential diversification
Cross-coupling / SNAr yield and functional group tolerance
Fragment-based X-ray crystallography
Br anomalous scattering (MW below 250 Da) for experimental phasing
Binding pose confirmation and C3–Br fragment growth
Late-stage divergent functionalisation
Dual orthogonal handles from a common advanced intermediate
Orthogonality and intermediate purification robustness
Halogen-bonding probe design
Simultaneous Br and F pharmacophore on azaindole core
Halogen-bond interactions and kinase selectivity profile

XLogP3

1.8

Wikipedia

3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

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